Cyclocolorenone

Catalog No.
S600243
CAS No.
489-45-2
M.F
C15H22O
M. Wt
218.33 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclocolorenone

CAS Number

489-45-2

Product Name

Cyclocolorenone

IUPAC Name

(1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-2,3,4,4a,5,7b-hexahydro-1aH-cyclopropa[e]azulen-6-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-8-5-6-11-14(15(11,3)4)13-9(2)12(16)7-10(8)13/h8,10-11,14H,5-7H2,1-4H3/t8-,10-,11-,14-/m1/s1

InChI Key

ZEEUIOBUKGZKPS-IDTAVKCVSA-N

SMILES

CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C

Synonyms

cyclocolorenone

Canonical SMILES

CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C(C(=O)C[C@H]13)C

Description

Cyclocolorenone is a natural product found in Magnolia ovata, Frullania diversitexta, and other organisms with data available.

Cyclocolorenone is a naturally occurring compound classified as a sesquiterpene ketone, with the molecular formula C15H22OC_{15}H_{22}O. It is primarily derived from various species of red algae, particularly from the genus Laurencia. This compound has garnered interest due to its unique structural features and potential biological activities. Cyclocolorenone possesses a bicyclic structure that contributes to its distinctive chemical properties, making it a subject of study in organic chemistry and pharmacology.

Typical of ketones and sesquiterpenes. Notable reactions include:

  • Nucleophilic Addition: As a ketone, cyclocolorenone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The compound can be oxidized to form more complex structures or additional functional groups.
  • Reduction: Cyclocolorenone can also be reduced to yield alcohols or other reduced forms.
  • Cycloaddition Reactions: Its structure allows for participation in cycloaddition reactions, such as the Pauson-Khand reaction, which can lead to the formation of various cyclic compounds .

Research has indicated that cyclocolorenone exhibits several biological activities. Notably, it has been reported to possess insect repellent properties, making it a candidate for natural insecticides. A study demonstrated that cyclocolorenone extracted from Laurencia intricata displayed significant repellent activity against certain insect species . Additionally, its antioxidant properties suggest potential applications in preventing oxidative stress-related damage in biological systems.

The synthesis of cyclocolorenone has been explored through various methods:

  • Natural Extraction: The most straightforward method involves extracting the compound from its natural sources, such as red algae.
  • Total Synthesis: Several synthetic routes have been developed, including a highly efficient stereocontrolled total synthesis that involves multiple steps to achieve the desired stereochemistry . This method typically employs techniques such as hydroazulenone intermediates and regioselective reactions .
  • Intramolecular Reactions: The use of intramolecular reactions, such as the Pauson-Khand reaction, has also been investigated for synthesizing cyclocolorenone efficiently .

Cyclocolorenone has potential applications in various fields:

  • Agriculture: Due to its insect repellent properties, it may serve as a natural pesticide or insect deterrent.
  • Pharmaceuticals: Its antioxidant activity could be harnessed for developing supplements or therapeutic agents aimed at reducing oxidative stress.
  • Cosmetics: The compound's stability and biological activity may find applications in cosmetic formulations aimed at skin protection.

Cyclocolorenone shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey CharacteristicsUnique Features
1-EpicyclocolorenoneC15H22OC_{15}H_{22}OIsomer of cyclocolorenone; similar structureSlightly different stereochemistry
AromadendreneC15H24C_{15}H_{24}Sesquiterpene with similar originsLacks the ketonic functionality
BicyclogermacreneC15H24C_{15}H_{24}Another bicyclic sesquiterpeneDifferent biological activities
CaryophylleneC15H24C_{15}H_{24}Known for anti-inflammatory propertiesContains a different functional group

Cyclocolorenone stands out due to its specific insect repellent activity and unique bicyclic structure compared to these similar compounds. Its dual role as both an antioxidant and an insect repellent makes it particularly interesting for further research and application development.

XLogP3

3.2

Wikipedia

Cyclocolorenone

Dates

Modify: 2024-02-18

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